molecular formula C12H19NO3 B8296591 N,N-diethyl-2-oxo-2-(4-oxo-cyclohexyl)-acetamide

N,N-diethyl-2-oxo-2-(4-oxo-cyclohexyl)-acetamide

Cat. No.: B8296591
M. Wt: 225.28 g/mol
InChI Key: CXTGSQSZCNFLNS-UHFFFAOYSA-N
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Description

N,N-diethyl-2-oxo-2-(4-oxo-cyclohexyl)-acetamide is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

N,N-diethyl-2-oxo-2-(4-oxocyclohexyl)acetamide

InChI

InChI=1S/C12H19NO3/c1-3-13(4-2)12(16)11(15)9-5-7-10(14)8-6-9/h9H,3-8H2,1-2H3

InChI Key

CXTGSQSZCNFLNS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)C1CCC(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 13 was synthesized starting from treating oxo-(4-oxo-cyclohexyl)-acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (2 eq.) and 4-dimethylaminopyridine (catalytic amount) in DMF. After stirring at room temperature for approximately 10 min., the reaction mixture was cooled in an ice-bath and diethylamine (1.5 eq.) was added. The resulting mixture was stirred at room temperature for 5 hours with TLC monitoring. The solvent was removed by evaporation. The residue was diluted with EtOAc and washed with H2O twice. The aqueous then was extracted with EtOAc and the organic layer was dried over Na2SO4. The desired intermediate N,N-diethyl-2-oxo-2-(4-oxo-cyclohexyl)-acetamide was obtained after purification through a combiflash chromatography system using a silica gel cartridge and CH2Cl2/MeOH gradient eluent, which further condensed with 3-hydroxybenzaldehyde (2.5 eq.) by following the same procedure described above to get the desired product as a yellow solid ESI MS m/z: 406.51 [M+H]+; 1H NMR (300 MHz, DMSO-d6) δ: 7.54 (s. 2H, benzylidene CH═), 7.25 (t, 2H, J=7.8 Hz, aromatic ring H), 6.93-6.89 (m, 4H, aromatic ring H), 6.81-6.78 (m, 2H, aromatic ring H), 3.23 (q, 4H, J=7.2 Hz, —NCH2CH3), 2.95 (m, 4H, 4-oxo-cyclohexyl-H-2, 6), 2.54 (m, 1H, cyclohexyl-H-1), 0.94 (m, 6H, —NCH2CH3).
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